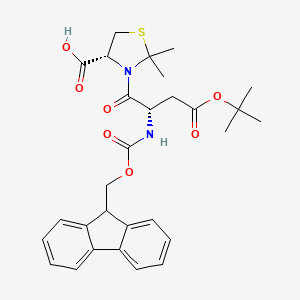
(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group and a diazinane trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl.
Formation of Diazinane Trione Core: The brominated intermediate is then reacted with urea and formaldehyde under acidic conditions to form the diazinane trione core.
Hydroxymethylidene Introduction: Finally, the hydroxymethylidene group is introduced through a condensation reaction with formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a methyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Methyl-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the diazinane trione core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxymethylidene group may also participate in hydrogen bonding or other interactions that enhance the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-1-(4-chloro-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of bromine.
(5Z)-1-(4-fluoro-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione: Contains a fluorine atom instead of bromine.
(5Z)-1-(4-iodo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may exhibit different chemical and biological behaviors.
Propiedades
IUPAC Name |
(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4/c1-6-4-7(13)2-3-9(6)15-11(18)8(5-16)10(17)14-12(15)19/h2-5,16H,1H3,(H,14,17,19)/b8-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXQBISRVZMQCC-YVMONPNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CO)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\O)/C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7947207.png)


![(4R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7947245.png)
![2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide;methane](/img/structure/B7947256.png)
![9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl]carbamate;methane](/img/structure/B7947263.png)




![(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol](/img/structure/B7947292.png)
